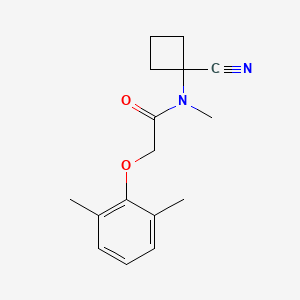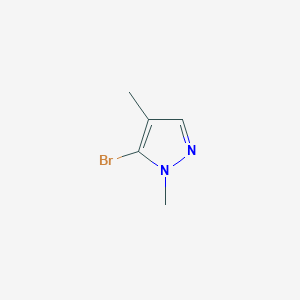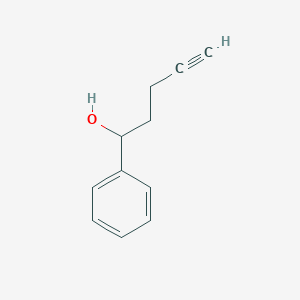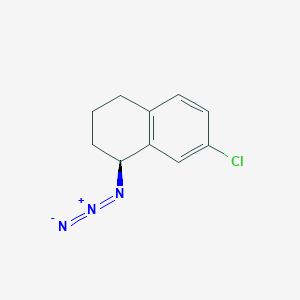
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide, also known as CDC-501, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CDC-501 is a member of the family of cyclobutyl amides, which are known for their diverse biological activities, such as antibacterial, antifungal, and antitumor properties.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound may also interact with cell membranes, leading to changes in their permeability and function.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is its versatility, as it can be used in various scientific research fields. Additionally, its low toxicity and high potency make it an attractive candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively complex synthesis method, which may limit its accessibility to researchers.
未来方向
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide. In medicinal chemistry, more studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In agrochemicals, this compound may be further developed as a biopesticide for the control of plant diseases. In materials science, this compound may be used as a building block for the synthesis of novel materials with unique properties, such as stimuli-responsive materials and self-healing materials. Overall, this compound has great potential for further research and development in various scientific research fields.
合成方法
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 2,6-dimethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with N-methylacetamide. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide has shown promising results in various scientific research fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agrochemicals, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-4-7-13(2)15(12)20-10-14(19)18(3)16(11-17)8-5-9-16/h4,6-7H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEROFGUNWKEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate](/img/structure/B2626538.png)
![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)
![2-[4-(dimethylamino)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2626542.png)
![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)
![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
![5-{[4-(Hydroxyethanimidoyl)anilino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2626554.png)

